- Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester)

942271-61-6 structure
Nom du produit:4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester
Numéro CAS:942271-61-6
Le MF:C16H23N3O4
Mégawatts:321.371524095535
MDL:MFCD12198406
CID:2130055
PubChem ID:45791321
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester
- tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate
- 4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid tert-butyl ester
- AKOS025146886
- MFCD12198406
- DTXSID90672538
- SY060688
- AC7376
- AC-31288
- AS-84048
- CS-0130569
- tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
- PNTUIHOIJCQTSU-UHFFFAOYSA-N
- tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
- SCHEMBL591950
- 942271-61-6
-
- MDL: MFCD12198406
- Piscine à noyau: 1S/C16H23N3O4/c1-16(2,3)23-15(20)13-6-5-12(11-14(13)19(21)22)18-9-7-17(4)8-10-18/h5-6,11H,7-10H2,1-4H3
- La clé Inchi: PNTUIHOIJCQTSU-UHFFFAOYSA-N
- Sourire: O=C(C1C([N+](=O)[O-])=CC(N2CCN(C)CC2)=CC=1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 321.16885622g/mol
- Masse isotopique unique: 321.16885622g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 4
- Complexité: 436
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 78.6Ų
- Le xlogp3: 2.5
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D783111-500mg |
tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |
942271-61-6 | 95% | 500mg |
$860 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201209-100mg |
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |
942271-61-6 | 97% | 100mg |
¥46.00 | 2024-04-24 | |
Key Organics Ltd | AS-84048-100MG |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 100mg |
£229.00 | 2023-09-07 | |
Key Organics Ltd | AS-84048-5G |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 5g |
£1358.00 | 2023-09-07 | |
Key Organics Ltd | AS-84048-0.25g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 0.25g |
£347.00 | 2023-09-07 | |
Aaron | AR01DFEI-250mg |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 250mg |
$6.00 | 2025-02-11 | |
A2B Chem LLC | AX05006-250mg |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 250mg |
$17.00 | 2024-07-18 | |
abcr | AB286819-1g |
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate; . |
942271-61-6 | 1g |
€73.80 | 2025-02-15 | ||
A2B Chem LLC | AX05006-5g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 5g |
$53.00 | 2024-07-18 | |
A2B Chem LLC | AX05006-10g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 10g |
$87.00 | 2024-07-18 |
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 overnight, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 6 h, rt
1.2 Solvents: Water ; 20 h
1.2 Solvents: Water ; 20 h
Référence
- Preparation of substituted indazole derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 6 h, rt
1.2 Reagents: Water ; 2 h, cooled
1.2 Reagents: Water ; 2 h, cooled
Référence
- Optimization of synthetic process of antitumor drug entrectinibHuaxue Shiji, 2020, 42(9), 1102-1107,
Méthode de production 4
Conditions de réaction
1.1 5 h
1.2 Solvents: Water ; 24 h
1.2 Solvents: Water ; 24 h
Référence
- Preparation of azaindazole derivatives and analogs for use in the treatment of pain, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 5 h, rt
1.2 Reagents: Water ; 24 h, rt
1.2 Reagents: Water ; 24 h, rt
Référence
- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 6 h, rt
Référence
- Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 6 h, rt
Référence
- Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 5 h, rt
1.2 Solvents: Water ; 18 h, rt
1.2 Solvents: Water ; 18 h, rt
Référence
- Preparation of heterocyclic derivatives modulating activity of certain protein kinases, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 5 h, rt
1.2 Reagents: Water ; 24 h, rt
1.2 Reagents: Water ; 24 h, rt
Référence
- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 6 h, rt
Référence
- Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 6 h, rt
Référence
- Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 overnight, rt
Référence
- Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology, China, , ,
Méthode de production 13
Conditions de réaction
Référence
- Preparation of bifunctionalized heterocyclic compounds as neurotrophic tyrosine receptor kinase (NTRK) degrading compounds, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Solvents: Acetonitrile ; rt → 85 °C; 6 h, 85 °C
1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt
1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt
Référence
- Green preparation and application of entrectinib intermediate, China, , ,
Méthode de production 15
Conditions de réaction
Référence
- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, France, , ,
Méthode de production 16
Conditions de réaction
1.1 6 h, rt
Référence
- Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Raw materials
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Preparation Products
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Littérature connexe
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester) Produits connexes
- 1206989-88-9(N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide)
- 1526835-41-5(Tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate)
- 1260384-24-4(3-Acetyl-5-chloro-4-azaindole)
- 1269397-43-4(7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride)
- 1394166-19-8(1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone)
- 912762-49-3(2-Hydroxyimino-2-(4-methoxyphenyl)-ethyl-carbamic acid tert-butyl ester)
- 84311-19-3((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid)
- 1467482-32-1(1-[(butylamino)methyl]cyclopentan-1-ol)
- 2138311-33-6(Benzenesulfonamide, N-ethyl-2,5-difluoro-4-methoxy-)
- 2137426-91-4(3-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}-4-methylcyclohexan-1-one)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:942271-61-6)4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

Pureté:99%
Quantité:1g
Prix ($):716.0